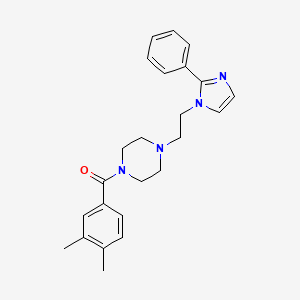

(3,4-dimethylphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-19-8-9-22(18-20(19)2)24(29)28-16-13-26(14-17-28)12-15-27-11-10-25-23(27)21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUSGWFJLQONJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethylphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate halide.

Coupling with the Aromatic Ketone: The final step involves coupling the piperazine-imidazole intermediate with 3,4-dimethylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperazine moiety.

Reduction: Reduction reactions can target the imidazole ring and the carbonyl group.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

The compound is being investigated for its potential as an anticancer agent. Research indicates that imidazole derivatives often exhibit significant anticancer activity through various mechanisms, including the inhibition of tumor growth and induction of apoptosis in cancer cells. The structural features of this compound suggest it may interact with key molecular targets involved in cancer progression.

Antimicrobial Properties

Compounds containing piperazine and imidazole moieties have shown promise as antimicrobial agents. Studies have indicated that such compounds can inhibit bacterial growth and may be effective against resistant strains, making them valuable in the development of new antibiotics.

Neuropharmacological Applications

The piperazine ring is known for its neuroactive properties. This compound's structure suggests potential applications in treating neurological disorders, particularly as anxiolytics or antidepressants. Preliminary studies on similar compounds have shown efficacy in modulating neurotransmitter systems.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of imidazole derivatives, including those similar to the target compound. Results demonstrated that certain derivatives significantly inhibited cell proliferation in various cancer cell lines, suggesting a pathway for further development of this compound as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research focused on the synthesis of piperazine-based compounds has revealed their effectiveness against a range of bacterial pathogens. The compound's structural analogs exhibited minimum inhibitory concentrations (MICs) that were comparable to existing antibiotics, indicating potential for clinical application .

Mechanism of Action

The mechanism of action of (3,4-dimethylphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperazine moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

| Compound Name / ID | Key Structural Features | Pharmacological Notes |

|---|---|---|

| (3,4-Dimethylphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone | 3,4-dimethylphenyl, 2-phenylimidazole, piperazine-ethyl linker | Hypothesized dual receptor modulation (e.g., H1/H4) based on imidazole-piperazine motifs |

| (2,3-Dimethoxyphenyl){4-[4-(1H-imidazol-1-yl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}methanone () | 2,3-dimethoxyphenyl, triazine-morpholine core | Increased molecular weight (due to triazine) may reduce solubility; triazine could enhance kinase inhibition |

| 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone () | Benzoimidazole, pyridine, 4-methoxybenzyl | Dual H1/H4 receptor ligand with improved selectivity; pyridine enhances π-π stacking |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone () | Pyrazole instead of imidazole, 2,3-dimethylphenyl | Pyrazole may confer metabolic stability; structural rigidity affects receptor binding |

Key Observations:

- Heterocyclic Moieties : Replacing imidazole with pyrazole () or benzoimidazole () alters electron distribution and hydrogen-bonding capacity, impacting receptor affinity .

- Linker Flexibility : The ethyl-piperazine linker in the target compound allows conformational adaptability, whereas rigid triazine () or pyridine () cores may restrict binding modes .

Pharmacological and Physicochemical Data

The table below compares experimental findings for select analogs:

Critical Insights:

- However, the dimethylphenyl group may shift selectivity toward serotonin receptors .

- Metabolic Stability : Pyrazole-containing analogs () resist oxidative metabolism better than imidazole derivatives, suggesting the target compound may require structural optimization for in vivo efficacy .

Biological Activity

The compound (3,4-dimethylphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone , with CAS number 1797601-88-7, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 388.5 g/mol. The structure includes a dimethylphenyl group and an imidazole derivative linked through a piperazine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N4O |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 1797601-88-7 |

Research indicates that compounds containing imidazole and piperazine structures often exhibit antitumor properties. The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, studies have shown that imidazole derivatives can significantly increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis rates in various cancer cell lines .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit potent antiproliferative effects against several cancer cell lines. For example, a study on similar imidazole derivatives showed that compound 4f (a close analog) induced apoptosis in HeLa cells with an IC50 value of 3.24 µM, outperforming standard chemotherapeutic agents such as 5-FU and MTX .

The following table summarizes the antiproliferative effects of various compounds:

| Compound | Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|---|

| 4f | HeLa | 3.24 | 68.2 |

| 5-FU | HeLa | 74.69 ± 7.85 | 39.6 |

| MTX | HeLa | 42.88 ± 8.07 | Not specified |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of phenyl or benzyl groups linked via a succinyl group enhances the antitumor activity of imidazole derivatives . The electronic nature of substituents on these aromatic systems influences their biological activity, suggesting that both electron-donating and electron-withdrawing groups can be effective.

Case Studies

- In Vitro Apoptosis Induction : A study focused on the pro-apoptotic effects of imidazole derivatives found that treatment with compound 4f led to significant increases in caspase-3 activity (134.3% increase), indicating robust activation of apoptotic pathways .

- Comparative Efficacy : In a comparative study involving multiple imidazole derivatives, those with modifications similar to our compound showed enhanced selectivity indices (SI), indicating better therapeutic profiles compared to traditional chemotherapeutics .

Q & A

Q. Critical Considerations :

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Yield optimization by controlling stoichiometry (1:1.2 molar ratio of piperazine intermediate to acylating agent) .

Advanced: How can computational methods guide the optimization of reaction conditions for imidazole-piperazine coupling?

Methodological Answer :

Quantum mechanical calculations (e.g., DFT) and reaction path sampling can predict transition states and identify energy barriers. For example:

- Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates, reducing activation energy .

- Catalyst Screening : Computational docking of Lewis acids (e.g., ZnCl₂) with the imidazole nitrogen predicts enhanced electrophilicity .

- Kinetic Control : Simulations of temperature-dependent reaction rates (25–80°C) can identify optimal thermal conditions to minimize side products .

Case Study : The ICReDD initiative successfully reduced reaction development time by 40% using hybrid computational-experimental workflows .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the piperazine, imidazole, and aryl groups. For example, the imidazole C2 proton appears as a singlet at δ 7.5–7.8 ppm, while piperazine methylenes resonate at δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₃₁N₄O: 439.2491) .

- IR Spectroscopy : Detects carbonyl stretching (C=O) at ~1680 cm⁻¹ and imidazole C=N at ~1600 cm⁻¹ .

Data Interpretation Tip : Use DEPT-135 NMR to distinguish CH₃ (3,4-dimethylphenyl) from CH₂ groups in the piperazine .

Advanced: How can rotational isomerism in the piperazine ring complicate NMR analysis, and how is this resolved?

Methodological Answer :

Piperazine rings exhibit slow interconversion between chair and boat conformers at room temperature, causing peak splitting. Solutions include:

- Variable-Temperature (VT) NMR : Cooling to −40°C slows conformational exchange, resolving split signals into distinct singlets .

- COSY and NOESY : Correlates through-space interactions to confirm spatial proximity of axial vs. equatorial protons .

- X-ray Crystallography : Provides definitive conformation data (e.g., bond angles and torsional strain) .

Example : A crystallographic study of a fluorophenyl-imidazole analog revealed a chair conformation with dihedral angles of 55.2° between piperazine and imidazole planes .

Basic: What in vitro assays are recommended for initial evaluation of biological activity?

Q. Methodological Answer :

- Enzyme Inhibition Assays : For S1P lyase (S1PL), use recombinant human enzyme with sphingosine-1-phosphate (S1P) substrate. Measure IC₅₀ via LC-MS quantification of cleavage products .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H₁/H₄ histamine receptors) using [³H]-mepyramine. Calculate Ki values via Scatchard analysis .

- Cellular Viability Assays : Test cytotoxicity in HEK293 or Jurkat cells using MTT/WST-1 reagents (IC₅₀ < 10 µM suggests therapeutic potential) .

Protocol Note : Include positive controls (e.g., THI for S1PL inhibition) to validate assay conditions .

Advanced: How to design a structure-activity relationship (SAR) study to identify pharmacophores?

Q. Methodological Answer :

Analog Synthesis : Systematically modify substituents:

- Imidazole : Replace 2-phenyl with 4-fluorophenyl to assess halogen effects .

- Piperazine : Introduce methyl groups at N-4 to probe steric hindrance .

In Silico Docking : Use AutoDock Vina to predict binding affinities to S1PL or histamine receptors. Prioritize analogs with ΔG < −8 kcal/mol .

In Vivo Correlation : Test top candidates in rodent arthritis models (e.g., collagen-induced arthritis) for lymphocyte reduction and anti-inflammatory efficacy .

Case Study : Modifying the imidazole 2-position in THI analogs improved S1PL inhibition 10-fold, leading to clinical candidate LX2931 .

Advanced: How to reconcile discrepancies between in vitro potency and in vivo efficacy?

Q. Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH). Poor stability (<30 min) suggests rapid clearance .

- Bioavailability : Measure plasma exposure (AUC) after oral dosing. Low AUC indicates absorption issues (e.g., logP >5 reduces solubility) .

- Species Differences : Compare lymphocyte reduction in mice vs. primates. Adjust dosing regimens (e.g., higher mg/kg in primates due to metabolic variations) .

Resolution Example : LX2931 showed dose-dependent lymphocyte reduction in humans despite lower in vitro IC₅₀, attributed to enhanced tissue penetration .

Advanced: What computational strategies predict binding modes to therapeutic targets?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., S1PL) for 100 ns to identify stable binding poses. Analyze hydrogen bonds (e.g., imidazole N3 with Glu297) .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., imidazole as a hydrogen bond acceptor) to screen virtual libraries .

Validation : Overlay predicted poses with X-ray co-crystal structures of related inhibitors (e.g., THI in S1PL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.